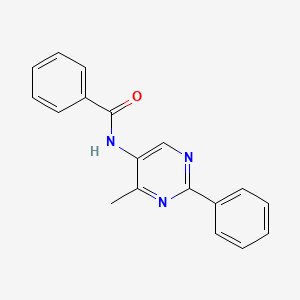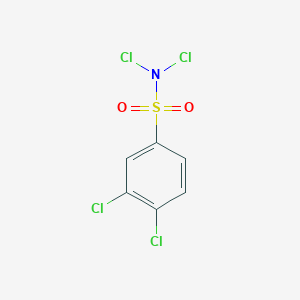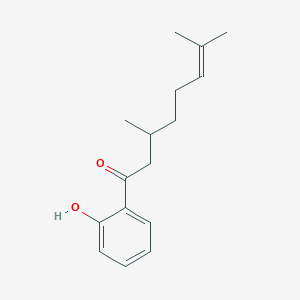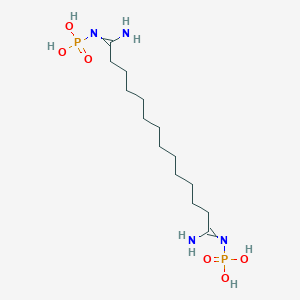![molecular formula C9H9N5O3S B12600782 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- CAS No. 878407-84-2](/img/structure/B12600782.png)
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and are often used in various chemical and pharmaceutical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- typically involves the reaction of appropriate nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, which facilitate the cycloaddition reaction to form the tetrazole ring . The reaction is usually carried out in an aqueous environment or using organic solvents like dimethylformamide (DMF) under microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF under microwave irradiation.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-energy materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of microbial growth and modulation of biochemical pathways in cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Substituted tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse chemical reactivity and applications.
Uniqueness
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenoxy and methylthio groups enhances its versatility in chemical synthesis and potential biological activity.
Properties
CAS No. |
878407-84-2 |
|---|---|
Molecular Formula |
C9H9N5O3S |
Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)-5-(4-nitrophenoxy)tetrazole |
InChI |
InChI=1S/C9H9N5O3S/c1-18-6-13-9(10-11-12-13)17-8-4-2-7(3-5-8)14(15)16/h2-5H,6H2,1H3 |
InChI Key |
QWJPBSUBPPPOFK-UHFFFAOYSA-N |
Canonical SMILES |
CSCN1C(=NN=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)








![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)



![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
